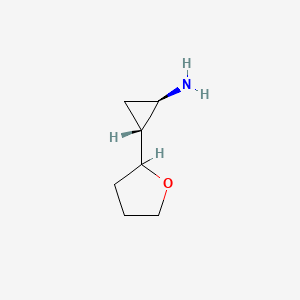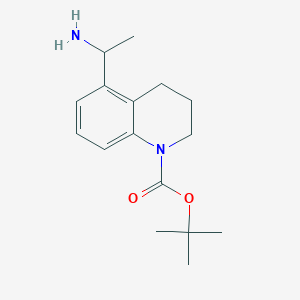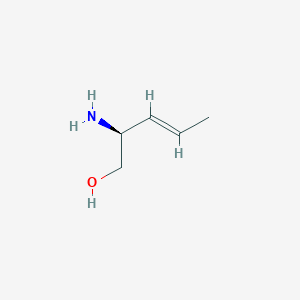
(S,E)-2-Aminopent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-2-Aminopent-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a chiral molecule, meaning it has non-superimposable mirror images, and it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,E)-2-Aminopent-3-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pent-3-en-1-ol and an appropriate amine source.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a catalyst to facilitate the addition of the amino group to the pentene backbone.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (S,E)-2-Aminopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and alcohols.
Scientific Research Applications
(S,E)-2-Aminopent-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-2-Aminopent-3-en-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular functions and processes.
Comparison with Similar Compounds
(S,E)-2-Aminopent-3-en-1-ol vs. (R,E)-2-Aminopent-3-en-1-ol: The (S) and ® enantiomers have different spatial arrangements, leading to different biological activities.
This compound vs. 2-Amino-3-pentanol: The presence of a double bond in this compound distinguishes it from 2-Amino-3-pentanol, which is fully saturated.
Uniqueness: The unique combination of an amino group and a hydroxyl group on a pentene backbone gives this compound distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(E,2S)-2-aminopent-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2-3,5,7H,4,6H2,1H3/b3-2+/t5-/m0/s1 |
InChI Key |
NDPPRLUZHXMLMB-HRJJCQLASA-N |
Isomeric SMILES |
C/C=C/[C@@H](CO)N |
Canonical SMILES |
CC=CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13341123.png)

![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)
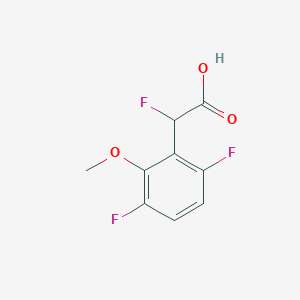

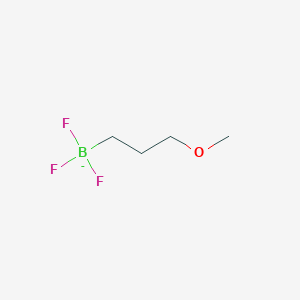
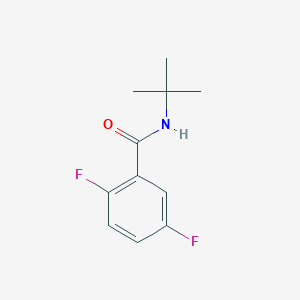
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
